2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one
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Overview
Description
2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₅FO and a molecular weight of 206.26 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 3-fluoro-5-methylphenyl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one typically involves the reaction of 3-fluoro-5-methylbenzene with cyclohexanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and pharmacological effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)cyclohexan-1-one
- 2-(3-Fluoro-5-ethylphenyl)cyclohexan-1-one
- 2-(3-Fluoro-5-methoxyphenyl)cyclohexan-1-one
Uniqueness
2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H15FO |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h6-8,12H,2-5H2,1H3 |
InChI Key |
SFWSZSAYAGEYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCCC2=O |
Origin of Product |
United States |
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